molecular formula C17H20N4O B3156929 2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine CAS No. 842105-02-6

2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B3156929
M. Wt: 296.37 g/mol
InChI Key: AAQKKNZOYLLLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of AMMP involves several steps. One common approach is the protodeboronation of pinacol boronic esters. This method utilizes a radical mechanism to selectively remove the boron group from alkyl boronic esters. Paired with a Matteson–CH₂–homologation , this protocol enables the formation of AMMP via a formal anti-Markovnikov alkene hydromethylation .

properties

IUPAC Name

2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-3-8-15-20-16(13-4-6-14(18)7-5-13)17(21(15)11-12)19-9-10-22-2/h3-8,11,19H,9-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQKKNZOYLLLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2NCCOC)C3=CC=C(C=C3)N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine

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